molecular formula C24H16F6N2O2 B11134187 2-benzylidene-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

2-benzylidene-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

Cat. No.: B11134187
M. Wt: 478.4 g/mol
InChI Key: NYJUHDXVDUNXEV-UHFFFAOYSA-N
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Description

2-benzylidene-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is a complex organic compound known for its unique chemical structure and properties. This compound features a benzylidene group attached to a propanediamide backbone, with two trifluoromethylphenyl groups. The presence of trifluoromethyl groups imparts significant electron-withdrawing properties, making this compound highly reactive and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylidene-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide typically involves the reaction of benzylidene derivatives with N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or dimethylformamide, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-benzylidene-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-benzylidene-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-benzylidene-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide involves its interaction with molecular targets through various pathways. The trifluoromethyl groups enhance the compound’s reactivity, allowing it to participate in hydrogen bonding and other interactions with target molecules. These interactions can lead to the activation or inhibition of specific biochemical pathways, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide: A closely related compound with similar structural features but without the benzylidene group.

    N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another similar compound known for its use as an organocatalyst in various organic reactions.

Uniqueness

2-benzylidene-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide stands out due to the presence of the benzylidene group, which imparts additional reactivity and versatility. This unique feature allows for a broader range of applications and interactions compared to its similar counterparts.

Properties

Molecular Formula

C24H16F6N2O2

Molecular Weight

478.4 g/mol

IUPAC Name

2-benzylidene-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

InChI

InChI=1S/C24H16F6N2O2/c25-23(26,27)16-8-4-10-18(13-16)31-21(33)20(12-15-6-2-1-3-7-15)22(34)32-19-11-5-9-17(14-19)24(28,29)30/h1-14H,(H,31,33)(H,32,34)

InChI Key

NYJUHDXVDUNXEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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